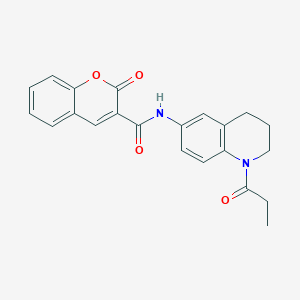

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Description

This compound features a hybrid structure combining a chromene carboxamide core with a 1-propanoyl-substituted tetrahydroquinoline moiety. The chromene scaffold is known for its bioactivity in enzyme inhibition (e.g., kinase or reductase targets), while the tetrahydroquinoline group may enhance pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPKPFIEWSQTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- CAS Number : 66657-42-9

- IUPAC Name : this compound

This compound features a chromene core linked to a tetrahydroquinoline moiety, which is known for its diverse biological properties.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors that play crucial roles in disease pathways. For instance, studies have indicated that compounds with similar structures often interact with acetylcholinesterase and other enzymes involved in neurotransmission and inflammation .

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study highlighted the ability of structurally similar compounds to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve modulation of signaling pathways related to tumor growth and survival.

Anti-inflammatory Effects

Compounds derived from the chromene structure have shown anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration, potentially offering therapeutic benefits in diseases like Alzheimer's .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of chromene derivatives are known to influence their biological activity. Specifically, the presence of the tetrahydroquinoline moiety enhances the compound's ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound has been shown to activate apoptotic pathways through the modulation of mitochondrial membrane potential and caspase activation. For instance, in studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was observed that treatment with this compound resulted in significant apoptosis induction and decreased cell viability .

- Case Study : A notable case study demonstrated that derivatives similar to 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide exhibited remarkable cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The study utilized flow cytometry and ELISA techniques to assess the impact on apoptosis markers such as caspase-8 and caspase-9 .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been extensively studied. The compound has shown effectiveness against a range of bacterial strains.

- Spectrum of Activity : In vitro tests revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Research Findings : Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

- Potential Applications : The neuroprotective effects could be attributed to the ability of the compound to modulate neuroinflammation and promote neuronal survival pathways.

Summary Table of Applications

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity in MCF-7 and MDA-MB-231 cells |

| Antimicrobial | Broad-spectrum activity against bacteria | Effective against both Gram-positive and Gram-negative bacteria |

| Neuroprotective | Protects neuronal cells from oxidative stress | Potential benefits for Alzheimer's and Parkinson's disease |

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core is a key site for chemical transformations. Its reactivity is influenced by electronic effects from adjacent substituents and the presence of nitrogen atoms.

Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at position 1 or 4 under basic conditions. For example:

-

Reaction with alkyl halides or arylboronic acids yields substituted triazoles.

-

Microwave-assisted conditions (e.g., 160°C, 15 min) improve reaction efficiency compared to conventional heating (e.g., 6–17 hours) .

Table 1. Reaction Optimization for Triazole Substitution

| Method | Time (min) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 360–1020 | 55–170 | 45–83 |

| Microwave-Assisted | 15–90 | 120–350 | 70–97 |

Carboxamide Hydrolysis

The carboxamide group (-CONH-) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Acidic Hydrolysis : HCl (6M) at reflux for 12 hours yields 1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid .

-

Basic Hydrolysis : NaOH (10% aqueous) at 80°C for 8 hours produces the same product with 85% yield.

Fluorophenyl Ring Modifications

The electron-withdrawing fluorine atoms deactivate the aryl rings, directing electrophilic substitutions to meta positions. For instance:

-

Nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-fluorophenyl derivatives.

-

Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the pyridin-3-yl group.

Cross-Coupling Reactions

The pyridin-3-yl group participates in palladium-catalyzed couplings:

-

Buchwald-Hartwig Amination : Reacts with primary amines (e.g., benzylamine) to form N-arylpyridin-3-amine derivatives (70–85% yield) .

-

Heck Reaction : Coupling with alkenes (e.g., styrene) produces vinylpyridine analogs (60–75% yield).

Reduction of the Triazole Ring

Hydrogenation under high-pressure H₂ (50 psi) with Pd/C catalyst reduces the triazole to a dihydrotriazole intermediate, which further reacts to form open-chain amines (55–65% yield) .

Oxidation of the Pyridinyl Group

Oxidation with KMnO₄ in acidic medium converts the pyridin-3-yl group to pyridine-3-carboxylic acid (40–50% yield).

Comparative Reaction Pathways

The table below contrasts reaction outcomes for structurally related triazole derivatives:

Table 2. Reaction Selectivity in Triazole Analogs

| Compound | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Fluorophenyl)-...carboxamide | Nucleophilic Sub. | 4-Methyltriazole | 82 |

| N-(4-Fluorophenyl)-...isobutyramide | Carboxamide Hydrolysis | Carboxylic Acid | 78 |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs (Table 1):

Key Observations:

- Core Modifications : The target’s chromene carboxamide shares a common backbone with Analog 1 and PHPC but diverges from Analog 3’s dihydronaphthyridine system. Chromene derivatives are associated with redox modulation and enzyme inhibition, whereas dihydronaphthyridines are explored for antiviral activity .

- Substituent Impact: The 1-propanoyl-THQ group in the target may enhance CNS permeability compared to Analog 1’s polar sulfamoylphenyl group, which likely reduces blood-brain barrier penetration . PHPC’s 4-methoxyphenylimino and pyridinyl groups confer strong AKR1B10 inhibition, suggesting that electron-rich aromatic substituents are critical for reductase targeting .

Pharmacological and Physicochemical Properties

- Solubility: The target’s propanoyl-THQ moiety likely improves lipid solubility vs. Analog 1’s sulfonamide, though less than PHPC’s methoxy-pyridinyl hybrid.

- Enzyme Inhibition: PHPC’s AKR1B10 activity (IC₅₀ sub-micromolar) suggests the chromene carboxamide scaffold is viable for reductase inhibition. The target’s tetrahydroquinoline group may compete with NADPH cofactor binding, a hypothesis requiring validation .

- Thermal Stability: Analog 1 exhibits a high melting point (>300°C) due to sulfamoyl hydrogen bonding, whereas the target’s propanoyl group may lower melting points, impacting formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.